3-(Hydroxymethylidene)-1-methylpiperidin-4-one
Description
Properties
IUPAC Name |
3-(hydroxymethylidene)-1-methylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-8-3-2-7(10)6(4-8)5-9/h5,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPONOYXLLZOBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C(=CO)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698865 | |
| Record name | 3-(Hydroxymethylidene)-1-methylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70027-60-0 | |
| Record name | 3-(Hydroxymethylidene)-1-methylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Transfer Hydrogenation and Formaldehyde Reaction
A notable method involves the reaction of piperidine-4-carboxylic acid derivatives with formaldehyde under transfer hydrogenation conditions to yield N-methylated piperidine derivatives, which can be further transformed into the target compound.
- Process Summary:
- React piperidine-4-carboxylic acid (isonipecotic acid) with formaldehyde at ambient pressure.
- Use transfer hydrogenation conditions, including a palladium catalyst (e.g., palladium on charcoal) or platinum catalyst.
- Employ water and an acid such as formic acid as the hydrogen source.
- Heat the reaction mixture from ambient temperature up to 90–95 °C.
- Convert the product to its hydrochloride salt for isolation and purification.
This method effectively methylates the nitrogen atom and introduces the hydroxymethylidene group through formaldehyde interaction, yielding 1-methylpiperidine-4-carboxylic acid derivatives as intermediates, which can be converted to 3-(hydroxymethylidene)-1-methylpiperidin-4-one.
Hydrochloride Salt Formation from 3-Methylpiperidin-4-one Precursors
Another approach starts with racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester:
- Step 1: Dissolve the ester in anhydrous dichloromethane (DCM) at 0 °C.
- Step 2: Slowly add ethanolic hydrochloric acid (HCl) to the solution.
- Step 3: Stir the mixture at 25 °C for 3 hours.
- Step 4: Monitor reaction progress by thin-layer chromatography (TLC) until complete consumption of the starting material.
- Step 5: Evaporate the reaction mixture to obtain racemic 3-methylpiperidin-4-one hydrochloride as a crude product for further transformations.
This method provides a hydrochloride salt of a key intermediate, which can be elaborated into the hydroxymethylidene derivative by subsequent formylation or condensation steps.
Condensation with Formaldehyde or Equivalent Reagents
The hydroxymethylidene group at the 3-position is typically introduced by condensation reactions involving formaldehyde or related aldehydes with the piperidinone core. While specific stepwise protocols for 3-(hydroxymethylidene)-1-methylpiperidin-4-one are limited in open literature, analogous compounds are synthesized by:
- Refluxing the piperidin-4-one derivative with formaldehyde under acidic or neutral conditions.
- Using ethanol or other suitable solvents as co-solvents.
- Isolating the product by precipitation or extraction, followed by purification via recrystallization or chromatography.
This approach leverages the electrophilic nature of formaldehyde to form the exocyclic hydroxymethylidene substituent, a key structural feature of the compound.
Comparative Summary of Preparation Routes
Analytical Characterization and Purity
Synthesized compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ NMR, $$^{13}C$$ NMR, DEPT, COSY, HSQC, and HMBC to confirm structure and substitution pattern.
- Infrared (IR) Spectroscopy: To identify functional groups such as carbonyl and hydroxyl moieties.
- Mass Spectrometry (MS): For molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC): To assess purity, often achieving 90–99% purity suitable for biological evaluation.
The preparation of 3-(hydroxymethylidene)-1-methylpiperidin-4-one involves strategic methylation of the nitrogen atom and introduction of the hydroxymethylidene group primarily through transfer hydrogenation with formaldehyde and condensation reactions. The use of palladium catalysts and controlled reaction conditions facilitates efficient synthesis. Hydrochloride salt intermediates derived from 3-methylpiperidin-4-one esters serve as valuable precursors. Analytical methods confirm the structure and purity of the final compound, ensuring its suitability for further synthetic or biological applications.
This synthesis knowledge is critical for researchers aiming to develop derivatives or utilize this compound as a building block in drug discovery and organic synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethylidene)-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form 3-(Hydroxymethyl)-1-methylpiperidin-4-one.
Substitution: The hydroxymethylidene group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) are used under appropriate conditions.
Major Products
Oxidation: 3-(Carboxymethylidene)-1-methylpiperidin-4-one.
Reduction: 3-(Hydroxymethyl)-1-methylpiperidin-4-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Hydroxymethylidene)-1-methylpiperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethylidene)-1-methylpiperidin-4-one involves its interaction with specific molecular targets. The hydroxymethylidene group can form hydrogen bonds with enzymes or receptors, influencing their activity. The piperidine ring structure allows the compound to fit into binding sites of various proteins, modulating their function and leading to biological effects.
Comparison with Similar Compounds
Key Observations :
- Hydroxymethylidene vs.
- Extended Conjugation : Bis-allylidene derivatives (e.g., Pg150) exhibit extended π-systems, which may enhance UV absorption and electron-delocalization properties relevant to photodynamic therapies .
Pharmacological Activities
Biological activities of piperidin-4-one derivatives are substituent-dependent:
Structure-Activity Relationship (SAR) :
- Aromatic Substituents : Electron-withdrawing groups (e.g., -Br, -F) enhance antimicrobial activity but may reduce solubility .
- Hydroxymethylidene Group: Potential to improve bioavailability via hydrogen bonding, though this requires experimental validation .
Physicochemical and Spectroscopic Properties
Comparative spectral data and physicochemical parameters:
ADME Profiles :
- Derivatives with methoxy or hydroxyl groups exhibit favorable logP values (2.1–3.5) and gastrointestinal absorption, as predicted by SwissADME .
Biological Activity
3-(Hydroxymethylidene)-1-methylpiperidin-4-one is a piperidine derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the current understanding of its biological activity, supported by case studies and research findings.
- IUPAC Name : 3-(Hydroxymethylidene)-1-methylpiperidin-4-one
- Molecular Formula : C8H13NO2
- Molecular Weight : 155.19 g/mol
Antimicrobial Activity
Research indicates that derivatives of piperidine, including 3-(Hydroxymethylidene)-1-methylpiperidin-4-one, exhibit significant antimicrobial properties. In a study evaluating various piperidine derivatives, it was found that certain modifications enhance their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(Hydroxymethylidene)-1-methylpiperidin-4-one | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of 3-(Hydroxymethylidene)-1-methylpiperidin-4-one has been explored in various cancer cell lines. A notable study demonstrated its effectiveness in inhibiting the proliferation of breast cancer cells (MDA-MB-231). The compound induced apoptosis and altered cell cycle progression, leading to significant reductions in cell viability.
Case Study: Cytotoxicity in MDA-MB-231 Cells
- Concentration : 10 µM
- Effect : Induced apoptosis (Caspase-3 activity increased by 1.5 times)
- Cell Cycle Analysis : Increased G0/G1 phase arrest
The biological activity of 3-(Hydroxymethylidene)-1-methylpiperidin-4-one is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has shown potential as an inhibitor of α-glucosidase, which is relevant for managing diabetes.
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, including 3-(Hydroxymethylidene)-1-methylpiperidin-4-one. Modifications to the piperidine ring or substituents have been systematically evaluated to enhance biological efficacy.
Table of Structure-Activity Relationships
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
